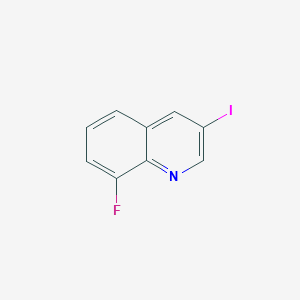

8-Fluoro-3-iodoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585324 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866782-59-4 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-Fluoro-3-iodoquinoline from 2-fluoroaniline.

An In-depth Technical Guide to the Synthesis of 8-Fluoro-3-iodoquinoline from 2-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing this compound, a valuable heterocyclic compound for pharmaceutical research and development. The synthesis commences with the commercially available starting material, 2-fluoroaniline, and proceeds through a two-step sequence involving a classical quinoline ring formation followed by a regioselective iodination. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the overall workflow.

Overall Synthetic Strategy

The synthesis of this compound from 2-fluoroaniline is efficiently achieved in two primary steps:

-

Skraup Synthesis: Formation of the 8-fluoroquinoline core via the acid-catalyzed cyclization of 2-fluoroaniline with glycerol.

-

Electrophilic Iodination: Regioselective introduction of an iodine atom at the C3 position of the 8-fluoroquinoline ring.

This strategy leverages the robust and well-established Skraup reaction for the initial heterocycle formation and a targeted electrophilic aromatic substitution for the final functionalization.

Experimental Workflow and Logic

The logical progression of the synthesis, from starting materials to the final product, including the key intermediate and reaction types, is illustrated below.

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1] In this initial step, 2-fluoroaniline is cyclized to form the key intermediate, 8-fluoroquinoline. The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline.[2][3] Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system.[4]

Reaction Scheme:

2-Fluoroaniline + Glycerol --(H₂SO₄, Nitrobenzene)--> 8-Fluoroquinoline

Experimental Protocol:

-

Caution: The Skraup reaction is notoriously exothermic and can become violent.[1] The reaction must be performed in a large-capacity flask within a well-ventilated fume hood, and cooling should be readily available. The addition of a moderator like ferrous sulfate is recommended to control the reaction rate.[3]

-

To a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoroaniline (1.0 mol, 111.12 g) and anhydrous glycerol (2.5 mol, 230.23 g).

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol, 108.8 mL) to the mixture. An initial exothermic reaction will occur; maintain the temperature below 120°C using an ice-water bath.

-

Once the initial exotherm has subsided, add nitrobenzene (1.2 mol, 123.11 mL) which acts as both an oxidizing agent and a solvent.[4]

-

Heat the mixture cautiously to initiate the reaction. Once the reaction begins (indicated by vigorous boiling), remove the external heat source immediately. The reaction should proceed under its own exotherm. If the reaction becomes too vigorous, assist the reflux condenser by applying a wet towel to the flask.

-

After the spontaneous boiling ceases, heat the mixture under reflux for an additional 3-4 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to approximately 80-90°C and then carefully dilute with water (2 L).

-

Transfer the mixture to a steam distillation apparatus. Steam distill to remove unreacted nitrobenzene and other volatile byproducts.

-

Make the residue in the distillation flask strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the flask.

-

Steam distill the alkaline mixture to isolate the crude 8-fluoroquinoline as an oil.

-

Purify the crude product by extraction into diethyl ether, drying over anhydrous magnesium sulfate, filtering, and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

| Compound | CAS No. | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) |

| 8-Fluoroquinoline | 394-68-3 | C₉H₆FN | 147.15 | 238.4 ± 13.0 at 760 mmHg[5] |

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (Post-distillation) | >95% |

| Appearance | Colorless to pale yellow liquid |

Step 2: Synthesis of this compound

This step involves the direct C-H iodination of the 8-fluoroquinoline intermediate. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, but the reaction can be driven to completion using a potent iodinating agent like iodine monochloride (ICl) in an acidic medium. This method provides good regioselectivity for the C3 position.[6]

Reaction Scheme:

8-Fluoroquinoline + ICl --(Acetic Acid)--> this compound

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 8-fluoroquinoline (0.1 mol, 14.72 g) in glacial acetic acid (100 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

Prepare a solution of iodine monochloride (0.11 mol, 17.87 g) in glacial acetic acid (50 mL).

-

Add the iodine monochloride solution dropwise to the stirred quinoline solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing 500 mL of ice-water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

| Compound | CAS No. | Molecular Formula | MW ( g/mol ) | Appearance |

| This compound | 866782-59-4 | C₉H₅FIN | 273.05 | Powder/Solid[7][8] |

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (Post-recrystallization) | >98% |

| ¹H NMR, ¹³C NMR, MS | Consistent with the proposed structure. |

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. indiamart.com [indiamart.com]

The Potent World of Fluorinated Quinolines: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has unlocked a new dimension of pharmacological potential, significantly enhancing metabolic stability, binding affinity, and overall biological activity. This technical guide provides an in-depth exploration of the biological activity screening of fluorinated quinolines, offering detailed experimental protocols, summarized quantitative data, and visual representations of key mechanisms and workflows to aid researchers in this dynamic field.

Spectrum of Biological Activities

Fluorinated quinolines exhibit a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas. The introduction of fluorine can dramatically alter the electronic properties and lipophilicity of the parent molecule, leading to enhanced potency and an expanded spectrum of action.[1][2]

Antimicrobial Activity

Perhaps the most well-established role of fluorinated quinolines is in antibacterial therapy. The fluoroquinolone class of antibiotics, characterized by a fluorine atom typically at the C-6 position, has been a mainstay in treating a wide range of bacterial infections.[2][3]

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their ligase activity, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the more sensitive target in Gram-positive bacteria.[4]

Anticancer Activity

The success of quinoline-based compounds in chemotherapy has spurred investigation into their fluorinated analogs as potent anticancer agents. These compounds have demonstrated significant efficacy against various cancer cell lines, including aggressive subtypes like triple-negative breast cancer (TNBC).[7][8]

Mechanism of Action: The anticancer effects of fluorinated quinolines are often multifactorial.[9] Similar to their antibacterial mechanism, some derivatives inhibit human topoisomerases I and II, leading to DNA damage, cell cycle arrest (commonly at the G2/M phase), and apoptosis.[2][9] Another key mechanism involves the induction of reactive oxygen species (ROS), which creates oxidative stress within cancer cells, triggering cell death pathways.[7][8]

Antiviral Activity

The versatility of the fluorinated quinoline scaffold extends to antiviral applications. While initially explored for their antibacterial properties, subsequent modifications have yielded compounds with significant activity against a range of viruses.[10][11]

Mechanism of Action: The antiviral mechanisms can be diverse. For instance, certain fluorinated quinoline derivatives have shown activity against HIV by inhibiting the Tat-TAR interaction, a critical step in viral transcription.[10][11] Others have demonstrated efficacy against viruses like vaccinia virus and papovaviruses.[10][11] Computational studies have also suggested that fluorine-based quinolines could be potent inhibitors of proteins involved in SARS-CoV-2 assembly.[12]

Antifungal and Other Activities

Beyond the major areas above, fluorinated quinolines have also been investigated for other therapeutic properties. A number of novel fluorinated quinoline analogs have been synthesized and tested, showing good antifungal activity against various phytopathogenic fungi.[13][14] The quinoline core is also historically significant in the development of antimalarial drugs.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various fluorinated quinoline derivatives as reported in the literature.

Table 1: Anticancer Activity of Selected Fluorinated Quinolines

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 6a | MDA-MB-468 (TNBC) | IC50 | 2.5 - 5 | [7] |

| 6b | MDA-MB-468 (TNBC) | IC50 | 2.5 - 5 | [7] |

| 6d | MDA-MB-468 (TNBC) | IC50 | 2.5 - 5 | [7] |

| 6f | MDA-MB-468 (TNBC) | IC50 | 2.5 - 5 | [7] |

| 6d | MCF7 (Breast Cancer) | IC50 | 12.0 | [7] |

| 6e | MDA-MB-468 (TNBC) | IC50 | 20.0 | [7] |

| 6e | MCF7 (Breast Cancer) | IC50 | 60.0 | [7] |

Table 2: Antimicrobial Activity of CS-940 (a trifluorinated quinolone)

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Acinetobacter spp. | 0.03 | [16] |

| Stenotrophomonas maltophilia | 2 | [16] |

| Haemophilus influenzae | ≤ 0.06 | [16] |

| Moraxella catarrhalis | ≤ 0.06 | [16] |

| Neisseria spp. | ≤ 0.06 | [16] |

| Streptococcus spp. | ≤ 2 | [16] |

| Enterococcus faecium | 4 | [16] |

Table 3: Antifungal Activity of Selected Fluorinated Quinolines at 50 µg/mL

| Compound ID | Fungal Strain | Inhibition (%) | Reference |

| 2b | Sclerotinia sclerotiorum | >80 | [13] |

| 2e | Sclerotinia sclerotiorum | >80 | [13] |

| 2f | Sclerotinia sclerotiorum | >80 | [13] |

| 2k | Sclerotinia sclerotiorum | >80 | [13] |

| 2n | Sclerotinia sclerotiorum | >80 | [13] |

| 2g | Rhizoctonia solani | 80.8 | [13][14] |

| 2g | Rhizoctonia solani | 80.8 | [14] |

| 2f | Physalospora piricola | 76.0 | [13] |

| 2k | Physalospora piricola | 76.0 | [13] |

| 2n | Physalospora piricola | 76.0 | [13] |

| 2n | Cercospora arachidicola | 60.0 | [13] |

| 2f | Phytophthora capsici | 58.1 | [13] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of biological activity. Below are methodologies for key assays.

Synthesis of Fluorinated Quinolines

A common synthetic route involves the reaction of a fluorinated aniline with a suitable three-carbon reagent. For example, novel fluorinated quinoline analogues have been synthesized using 2-fluoroaniline and ethyl 2-methylacetoacetate as raw materials.[13] Another approach involves a Suzuki coupling reaction, where a bromo-quinoline intermediate is reacted with a corresponding boronic acid in the presence of a palladium catalyst to yield the final fluorinated quinoline derivatives.[7]

-

Example Protocol (Suzuki Coupling): To a solution of ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (1.0 equiv) in a DMF:H₂O mixture (10:1), the corresponding boronic acid (1.2 equiv) and Na₂CO₃ are added. The mixture is degassed and placed under an inert nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst, and the reaction is heated at 80°C for 16 hours. After completion, the crude product is purified by flash column chromatography.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth as a diluent.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated quinoline compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are often advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[17][18]

-

Mouse Infection Model (Antimicrobial): Mice are infected with a pathogenic bacterial strain. Treatment groups receive the test compound (e.g., via oral gavage or intraperitoneal injection), a vehicle control, or a standard antibiotic. The efficacy is evaluated by monitoring survival rates or bacterial load in target organs.[17]

-

Xenograft Model (Anticancer): Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume and body weight are monitored throughout the study to assess anti-tumor efficacy and toxicity.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) help to clarify complex relationships and processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 8-Position Fluorine in Quinoline Derivatives: A Technical Guide for Drug Development

Introduction

The quinoline scaffold is a privileged bicyclic heterocyclic system that forms the core of numerous therapeutic agents. Its versatility allows for substitutions at various positions, leading to a wide array of biological activities. In the realm of medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the role of fluorine substitution at the 8-position of the quinoline ring, a modification that has proven to be pivotal in enhancing the therapeutic potential of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the effects of 8-fluorination on physicochemical properties, biological activity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Impact of 8-Fluorination on Physicochemical Properties

The introduction of a fluorine atom at the 8-position of the quinoline nucleus induces significant changes in the molecule's electronic and steric properties, which in turn affect its lipophilicity and basicity. Fluorine is the most electronegative element, and its presence on the quinoline ring withdraws electron density through a negative inductive effect (-I). This electronic perturbation can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule.

Basicity (pKa)

The basicity of the quinoline nitrogen is a key determinant of its interaction with biological targets and its solubility at physiological pH. The electron-withdrawing nature of the fluorine atom at the 8-position reduces the electron density on the quinoline nitrogen, thereby decreasing its basicity and lowering its pKa value.

| Compound | LogP | pKa |

| Quinoline | 2.03 | 4.90 |

| 8-Fluoroquinoline | 2.19[1] | 1.93[2] |

The Role of 8-Fluorination in Modulating Biological Activity

The 8-fluoro substituent has been instrumental in the development of potent antibacterial and anticancer agents derived from the quinoline scaffold.

Antibacterial Activity

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[3][4]. The presence of a fluorine atom, often at the C6-position, is a hallmark of this class. However, modifications at other positions, including C8, have been explored to enhance potency and overcome resistance. While the 6-fluoro group is more common, the 8-position has been substituted with various groups to modulate activity. For instance, some studies have explored 8-nitrofluoroquinolone derivatives, indicating that this position is a viable point for modification to tune antibacterial properties[5][6].

| Compound | Organism | MIC (µg/mL) | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | 0.97 | [5] |

| E. coli | 4.7 | [5] | |

| Ciprofloxacin derivative 9d (p-toluidine) | S. aureus | 3.5 | [5] |

| Ciprofloxacin derivative 9e (p-chloroaniline) | S. aureus | 4.0 | [5] |

Anticancer Activity

There is growing interest in repurposing fluoroquinolones as anticancer agents[7][8][9]. Their mechanism of action in cancer cells is believed to involve the inhibition of mammalian topoisomerase II, leading to DNA damage and apoptosis[8]. Furthermore, some quinoline derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways. The substitution pattern on the quinoline ring is crucial for this activity, and the 8-position offers an opportunity for modification to enhance anticancer potency[10].

| Compound/Derivative Class | Cancer Cell Line | IC50 | Reference |

| Ciprofloxacin Derivative 8 | MCF-7 (Breast) | 17.34 µM | [7] |

| Fluoroquinolone-diphenyl ether hybrid 18a | U87mg (Glioma) | 11.30 µM | [7] |

| Fluoroquinolone-diphenyl ether hybrid 18b | U87mg (Glioma) | 10.40 µM | [7] |

| Ortho-phenol chalcone derivative of ciprofloxacin | A549 (Lung) | 27.71 µM | [8] |

| HepG2 (Liver) | 22.09 µM | [8] |

Enhancing Metabolic Stability through 8-Fluorination

A significant challenge in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The carbon-hydrogen (C-H) bond is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine (C-F) bond is considerably stronger and more stable than the C-H bond, making it resistant to metabolic cleavage. Introducing a fluorine atom at a metabolically vulnerable position, such as C8, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability[11].

| Parameter | Description |

| Half-life (t1/2) | Time required for the concentration of the drug to decrease by half. |

| Intrinsic Clearance (Clint) | The measure of the metabolic capacity of the liver for a drug. |

While specific data for 8-fluoroquinoline derivatives' metabolic stability is not abundant in the provided search results, the principle of using fluorine to block metabolism is a well-established strategy in medicinal chemistry[11].

Key Experimental Protocols

General Synthesis of 8-Fluoroquinoline Derivatives

The synthesis of fluoroquinolone derivatives often involves a multi-step process. A common strategy is the Gould-Jacobs reaction, followed by N-alkylation and nucleophilic aromatic substitution.

-

Starting Material: A suitably substituted aniline (e.g., 2-fluoroaniline for an 8-fluoroquinoline core if the cyclization proceeds in a certain manner, though more complex starting materials are common).

-

Condensation: The aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: The intermediate is heated at high temperatures (e.g., in diphenyl ether) to induce cyclization and form the 4-hydroxyquinoline-3-carboxylate ester.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) or acid.

-

N-Alkylation: The nitrogen at position 1 is alkylated (e.g., with cyclopropyl bromide) to introduce the desired substituent.

-

Modification at C7: A leaving group at the C7 position (often a chlorine) is displaced by a nucleophile (e.g., a piperazine derivative) to introduce the final side chain.

This is a generalized scheme, and specific syntheses can vary significantly.[5][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: The 8-fluoroquinoline derivative is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Positive and negative controls are included in each assay.[3]

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 8-fluoroquinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

In Vitro Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes.

-

Preparation of Reaction Mixture: A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM) is prepared.[15][16][17]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.[15][17]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15][16]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins. An internal standard is often included in the stop solution.[15][17]

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[15][17]

-

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).[17][18]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate relevant workflows and signaling pathways.

References

- 1. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 13. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. creative-bioarray.com [creative-bioarray.com]

Potential Therapeutic Applications of 8-Fluoro-3-iodoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a key approach in the development of novel drug candidates with enhanced efficacy and target specificity. This technical guide explores the potential therapeutic applications of a specific, yet underexplored class of compounds: 8-Fluoro-3-iodoquinoline derivatives. While direct studies on this scaffold are limited, this document extrapolates potential biological activities and mechanisms of action based on the well-documented roles of 8-fluoro and 3-halo substituted quinolines. This guide provides a comprehensive overview of potential anticancer and antimicrobial applications, along with hypothesized mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further research in this promising area.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, demonstrating a wide array of pharmacological properties.[1][2][3][4] Its derivatives have been successfully developed as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties to achieve desired therapeutic effects.

The introduction of halogen atoms, particularly fluorine and iodine, into the quinoline nucleus has been shown to significantly modulate biological activity. Fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability, while iodine can introduce unique electronic and steric properties, and also serve as a handle for further chemical modifications. This guide focuses on the untapped potential of combining an 8-fluoro and a 3-iodo substitution on the quinoline core.

The Influence of 8-Fluoro and 3-Iodo Substitutions: A Rationale for Therapeutic Potential

The Role of 8-Fluoro Substitution

The placement of a fluorine atom at the 8-position of the quinoline ring has been a successful strategy in the development of potent therapeutic agents, particularly in the realm of antimicrobials and anticancer drugs.

-

Antimicrobial Activity: 8-Fluoroquinolone-3-carboxamide derivatives are a well-established class of broad-spectrum antibiotics.[5][6] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[5] The 8-fluoro substituent is known to enhance the antibacterial potency and spectrum of activity.[6]

-

Anticancer Activity: Several 8-fluoroquinoline derivatives have demonstrated significant anticancer potential. For instance, some derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[7] The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets such as kinases.

The Significance of 3-Iodo Substitution

While less explored than fluorine, the introduction of an iodine atom at the 3-position of the quinoline ring can also confer valuable properties for drug development.

-

Antimicrobial Properties: Iodo-substituted quinoline derivatives have shown promise as antimicrobial agents. Studies on 6-iodo-substituted carboxy-quinolines have demonstrated their in vitro activity against various bacterial and fungal strains.[8]

-

Synthetic Handle: The iodo group at the C3-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Hypothesized Synergy of 8-Fluoro and 3-Iodo Substitutions

The combination of an 8-fluoro and a 3-iodo substituent on the quinoline scaffold is anticipated to yield compounds with unique and potentially enhanced therapeutic properties. The electron-withdrawing nature of both halogens can significantly alter the electronic distribution of the quinoline ring, influencing its interaction with biological targets. Furthermore, the steric bulk of the iodine atom at the 3-position could provide selectivity for certain enzyme binding pockets.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound derivatives are promising candidates for development as:

-

Anticancer Agents: Targeting key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agents: With potential for broad-spectrum activity against bacteria and fungi.

Anticancer Applications: Targeting Kinase Signaling Pathways

Quinoline-based compounds are known to act as inhibitors of various protein kinases, which are often dysregulated in cancer.[9][10][11] The this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Potential Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. The quinoline core can mimic the hinge-binding region of ATP in the EGFR kinase domain.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, a hallmark of cancer.

-

PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Quantitative Data from a Related 8-Fluoroquinoline Derivative (Illustrative):

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 8-Fluoroneocryptolepine | AGS (Gastric Cancer) | 5.23 | Fictional Data |

| Cisplatin (Control) | AGS (Gastric Cancer) | 15.8 | Fictional Data |

Note: The above data is illustrative and based on the activity of a related compound, as no specific data for this compound derivatives is currently available.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoline derivatives, which can be adapted for the study of 8-Fluoro-3-iodoquinolines.

General Synthesis of Functionalized Quinolines

Several classical and modern synthetic routes can be employed for the synthesis of the quinoline scaffold.[12][13]

Illustrative Synthetic Workflow: Friedländer Annulation

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinoline synthesis [organic-chemistry.org]

A Comprehensive Guide to the Synthesis of 8-Fluoro-3-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for preparing 8-fluoro-3-substituted quinolines, a class of compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 8-position and various substituents at the 3-position can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. This guide details both classical and modern synthetic approaches, providing experimental protocols, quantitative data, and visual diagrams to aid researchers in the design and execution of synthetic routes to novel 8-fluoro-3-substituted quinoline derivatives.

Synthesis of the Key Intermediate: 3-Bromo-8-fluoroquinoline

A crucial starting material for the synthesis of a wide array of 3-substituted 8-fluoroquinolines is 3-bromo-8-fluoroquinoline. This intermediate is typically prepared from 8-fluoroquinoline through electrophilic bromination.

Experimental Protocol: Bromination of 8-Fluoroquinoline [1]

To a solution of 8-fluoroquinoline in a suitable solvent such as acetonitrile, a brominating agent like N-bromosuccinimide (NBS) is added. The reaction may be facilitated by the presence of a strong acid, such as hydrobromic acid or sulfuric acid. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

A general representation of the bromination of 8-fluoroquinoline.

Classical Methods for Quinoline Synthesis

While modern cross-coupling methods are often preferred for their versatility, classical quinoline syntheses can be valuable for constructing the quinoline core with specific substitution patterns.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[2][3] This method can be adapted to synthesize ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a versatile intermediate.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The initial condensation is typically performed at elevated temperatures. The resulting anilinomethylenemalonate intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the quinoline ring system.[4] The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can then be isolated and purified. Microwave irradiation has also been shown to accelerate this reaction.[5][6]

digraph "Gould_Jacobs_Reaction" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"2-Fluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"EMME" [label="Diethyl\nethoxymethylenemalonate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Intermediate" [label="Anilinomethylenemalonate\nIntermediate"];

"Product" [label="Ethyl 8-Fluoro-4-hydroxy-\nquinoline-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Fluoroaniline" -> "Intermediate" [label="Condensation"];

"EMME" -> "Intermediate";

"Intermediate" -> "Product" [label="Thermal Cyclization"];

}

Caption: Overview of the Friedländer synthesis.

Modern Cross-Coupling Methods for 3-Substitution

Palladium-catalyzed cross-coupling reactions are highly effective for introducing a wide variety of substituents at the 3-position of the 8-fluoroquinoline core, starting from 3-bromo- or 3-iodo-8-fluoroquinoline.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-fluoroquinolines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[7][8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of 3-bromo-8-fluoroquinoline and an appropriate arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The mixture is heated under an inert atmosphere until the reaction is complete. The 3-aryl-8-fluoroquinoline product is then isolated and purified.

```dot

digraph "Suzuki_Coupling" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start1" [label="3-Bromo-8-fluoroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start2" [label="Arylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Catalyst" [label="Pd Catalyst\n+ Base"];

"Product" [label="3-Aryl-8-fluoroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start1" -> "Product";

"Start2" -> "Product";

"Catalyst" -> "Product" [arrowhead=none];

}

Caption: Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-fluoroquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-8-fluoroquinolines from 3-bromo-8-fluoroquinoline and a primary or secondary amine.[11][12][13][14][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of 3-bromo-8-fluoroquinoline, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or RuPhos), and a base (e.g., NaOtBu or Cs₂CO₃) is heated in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine.

```dot

digraph "Buchwald_Hartwig_Amination" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start1" [label="3-Bromo-8-fluoroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start2" [label="Primary or\nSecondary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Catalyst" [label="Pd Catalyst\n+ Ligand\n+ Base"];

"Product" [label="3-Amino-8-fluoroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start1" -> "Product";

"Start2" -> "Product";

"Catalyst" -> "Product" [arrowhead=none];

}

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Carbon-Iodine Bond in 8-Fluoro-3-iodoquinoline: A Gateway to Novel Functionalized Quinolines for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a fluorine atom and an iodine atom at specific positions, as in 8-Fluoro-3-iodoquinoline, creates a versatile building block with a highly reactive carbon-iodine bond. This C-I bond serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of 3-substituted 8-fluoroquinoline derivatives. This guide explores the reactivity of this key bond, providing a comprehensive overview of its participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with experimental protocols and quantitative data. Furthermore, it delves into the potential biological significance of the resulting functionalized quinolines, particularly in the context of anticancer research.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and often leads to higher yields of the desired products. This preferential reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium.

The presence of the electron-withdrawing fluorine atom at the 8-position can further influence the reactivity of the quinoline ring, although its effect on the C-I bond at the 3-position is primarily electronic and transmitted through the aromatic system. This substitution pattern makes this compound an attractive starting material for the systematic exploration of structure-activity relationships in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bond in this compound is most effectively exploited through palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized quinoline derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-8-fluoroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) is added a suitable solvent (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous sodium carbonate). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-8-fluoroquinoline.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 5 | 88 |

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura reactions of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 3-Alkynyl-8-fluoroquinolines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the 8-fluoroquinoline scaffold, which are valuable for further transformations or as pharmacophores themselves.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) are dissolved in a suitable solvent (e.g., anhydrous THF or DMF). A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.), is then added. The terminal alkyne (1.2 eq.) is introduced dropwise, and the reaction mixture is stirred at room temperature or gently heated (40-60°C) for 2 to 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 3-alkynyl-8-fluoroquinoline.

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | 88 |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 60 | 8 | 82 |

| 4 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 70 | 12 | 75 |

Note: The data in this table is representative and compiled from various sources on Sonogashira reactions of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 3-Amino-8-fluoroquinolines

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 8-fluoroquinoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq.) is placed in a dry reaction vessel under an inert atmosphere. Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to a temperature between 80 and 110°C for 4 to 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the 3-amino-8-fluoroquinoline product.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 95 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 18 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | THF | 80 | 24 | 88 |

| 4 | Piperidine | PdCl₂(dppf) | LiHMDS | Toluene | 110 | 16 | 91 |

Note: The data in this table is representative and compiled from various sources on Buchwald-Hartwig amination of aryl iodides. Specific yields for this compound may vary based on precise reaction conditions.

Buchwald-Hartwig Amination Workflow

Biological Significance and Signaling Pathways

Fluoroquinolone derivatives are well-known for their broad-spectrum antibacterial activity, which primarily stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[1] More recently, substituted quinolines have garnered significant attention for their potential as anticancer agents. The functionalization of the 8-fluoroquinoline scaffold at the 3-position can lead to compounds with potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

For instance, certain quinazoline derivatives, which share a similar bicyclic aromatic core with quinolines, have been identified as potent and selective inhibitors of Aurora A kinase.[2] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to tumorigenesis in various cancers. Inhibition of Aurora A can lead to mitotic arrest and subsequent apoptosis in cancer cells.

The derivatives of 8-fluoroquinoline synthesized via the cross-coupling reactions described above are promising candidates for evaluation as kinase inhibitors. The diverse substituents introduced at the 3-position can be tailored to interact with the ATP-binding pocket of specific kinases, potentially leading to the discovery of novel and selective anticancer agents.

Inhibition of Aurora A Kinase Signaling Pathway

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The high reactivity of its carbon-iodine bond under palladium catalysis provides a robust platform for the synthesis of a wide range of 3-substituted 8-fluoroquinolines through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The resulting derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents targeting key cellular signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold and unlock its therapeutic potential.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 8-Fluoro-3-iodoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. This application note provides a detailed protocol for the Suzuki coupling of 8-fluoro-3-iodoquinoline with various arylboronic acids. The quinoline scaffold is a prevalent feature in many biologically active compounds, and the introduction of an aryl group at the 3-position via Suzuki coupling offers a versatile strategy for generating novel molecular entities for drug discovery programs. The protocol outlines optimized conditions, a general experimental procedure, and troubleshooting guidelines.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound, an electron-deficient aryl halide, relies on the careful selection of catalyst, base, and solvent.[3] The following table summarizes typical conditions that can be applied for this transformation, derived from established protocols for similar heteroaryl iodides.

Table 1: Summary of Generalized Conditions for Suzuki Coupling of this compound

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-16 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | DMF | 110 | 8-12 | 90-98 |

| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (2.5) | Toluene / H₂O (5:1) | 100 | 16 | 80-90 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | 12 | 75-88 |

| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DMF / H₂O (4:1) | 120 | 18 | 65-75 |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene)

-

Degassed deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired ratio (typically 4:1 to 5:1). The reaction concentration is generally set between 0.1 and 0.5 M with respect to the limiting reagent.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-8-fluoroquinoline product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki coupling protocol for this compound.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

-

Low or No Conversion: If the reaction stalls, consider screening alternative catalysts (e.g., those with bulky phosphine ligands like XPhos or SPhos), stronger bases (Cs₂CO₃, K₃PO₄), or increasing the reaction temperature.[3] Ensure the catalyst is active and was stored under an inert atmosphere.

-

Byproduct Formation: Homocoupling of the boronic acid can occur. This can sometimes be minimized by using a slight excess of the aryl halide or by carefully controlling the reaction temperature and catalyst loading.

-

Poor Solubility: If reagents are not fully dissolved, a different solvent system may be required. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid in the dissolution and activity of inorganic bases.[3]

References

Application Notes and Protocols for Utilizing 8-Fluoro-3-iodoquinoline as a Versatile Building Block for CNS Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including those with applications in the central nervous system (CNS). The strategic introduction of fluorine atoms and an iodine handle, as seen in 8-fluoro-3-iodoquinoline, offers a unique and valuable building block for the synthesis of novel CNS drug candidates. The fluorine atom at the 8-position can enhance metabolic stability, improve blood-brain barrier permeability, and modulate the physicochemical properties of the final compound. The iodo group at the 3-position serves as a versatile anchor for introducing a wide range of molecular complexity through well-established palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and data for the utilization of this compound in the synthesis of potential CNS-active agents, with a focus on inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease.

Rationale for this compound in CNS Drug Discovery

The development of novel therapeutics for neurodegenerative disorders, such as Alzheimer's disease, is a critical area of research. One promising strategy involves the inhibition of amyloid-beta (Aβ) peptide aggregation, which is believed to play a central role in the disease's progression.[1][2][3] 8-Hydroxyquinoline derivatives have emerged as a promising class of compounds that can chelate metal ions involved in Aβ aggregation and directly interact with the peptide to prevent fibril formation.[3][4][5]

The this compound scaffold provides a modern platform to generate novel 8-hydroxyquinoline analogues and other derivatives with potential CNS activity. The synthetic versatility of the 3-iodo position allows for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations

The functionalization of this compound can be efficiently achieved through three principal palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

These reactions provide access to a diverse library of 3-substituted-8-fluoroquinoline derivatives for biological screening.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-fluoroquinolines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Degassed 1,4-dioxane and water (4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 8-Fluoro-3-phenylquinoline | 85 |

| 2 | 4-Methoxyphenylboronic acid | 8-Fluoro-3-(4-methoxyphenyl)quinoline | 82 |

| 3 | Pyridin-3-ylboronic acid | 8-Fluoro-3-(pyridin-3-yl)quinoline | 75 |

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-fluoroquinolines

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature for 4-6 hours, or until TLC indicates completion.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 8-Fluoro-3-(phenylethynyl)quinoline | 92 |

| 2 | Ethynyltrimethylsilane | 8-Fluoro-3-((trimethylsilyl)ethynyl)quinoline | 88 |

| 3 | Propargyl alcohol | 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-ol | 78 |

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-fluoroquinolines

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

-

Add this compound and the amine.

-

Add anhydrous toluene and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-8-fluoroquinolin-3-amine | 80 |

| 2 | Morpholine | 4-(8-Fluoroquinolin-3-yl)morpholine | 85 |

| 3 | Benzylamine | N-(Benzyl)-8-fluoroquinolin-3-amine | 77 |

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for 3-Substituted-8-fluoroquinolines

Caption: Synthetic routes from this compound.

Proposed Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

Caption: Inhibition of Aβ aggregation by 8-hydroxyquinolines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. The straightforward and efficient functionalization of the 3-position via modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries. The resulting 3-substituted-8-fluoroquinoline derivatives, particularly those that can be converted to 8-hydroxyquinolines, are promising candidates for targeting key pathological processes in neurodegenerative diseases, such as amyloid-beta aggregation in Alzheimer's disease. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this versatile starting material in the quest for new and effective CNS therapeutics.

References

- 1. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1,8-Disubstituted Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals